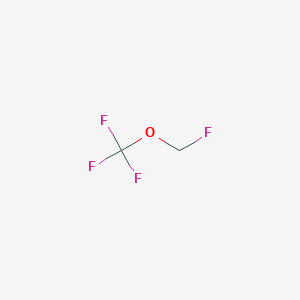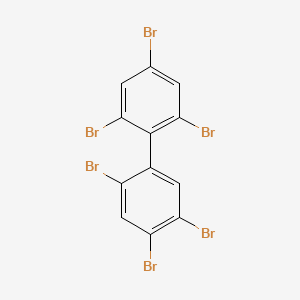
(Z)-Cyclodec-6-ene-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Cyclodec-6-ene-1,5-dione is an organic compound characterized by a ten-membered ring structure with two ketone groups at positions 1 and 5, and a double bond at position 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Cyclodec-6-ene-1,5-dione typically involves cyclization reactions. One common method is the intramolecular aldol condensation of a suitable precursor, such as a diketone or a keto-aldehyde. The reaction conditions often include the use of a strong base, such as sodium hydroxide or potassium tert-butoxide, in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the efficiency of the cyclization reaction. The use of automated reactors and real-time monitoring systems helps in optimizing the reaction conditions and scaling up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Cyclodec-6-ene-1,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The double bond in the compound can undergo electrophilic addition reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic addition reactions often involve reagents like hydrogen halides (HX) or halogens (X₂) under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, diols, and various substituted cyclodecane derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(Z)-Cyclodec-6-ene-1,5-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals, fragrances, and materials with specific mechanical properties.
Mécanisme D'action
The mechanism of action of (Z)-Cyclodec-6-ene-1,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction cascades, metabolic processes, or structural modifications of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecane-1,5-dione: Lacks the double bond present in (Z)-Cyclodec-6-ene-1,5-dione, resulting in different reactivity and applications.
Cyclodec-4-ene-1,5-dione:
Cyclododecane-1,5-dione: Contains a twelve-membered ring, which affects its physical and chemical properties.
Uniqueness
This compound is unique due to its specific ring size, the position of the double bond, and the presence of two ketone groups. These structural features confer distinct reactivity patterns and make it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
(6Z)-cyclodec-6-ene-1,5-dione |
InChI |
InChI=1S/C10H14O2/c11-9-5-2-1-3-6-10(12)8-4-7-9/h2,5H,1,3-4,6-8H2/b5-2- |
Clé InChI |
HKXXKXGMZIBJQW-DJWKRKHSSA-N |
SMILES isomérique |
C1C/C=C\C(=O)CCCC(=O)C1 |
SMILES canonique |
C1CC=CC(=O)CCCC(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




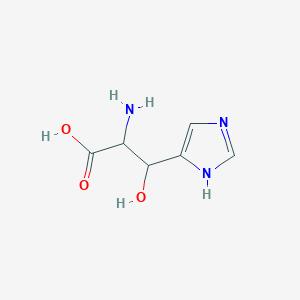


![5,6-Dimethoxy-2-[(1-oxidopyridin-1-ium-4-yl)methyl]inden-1-one](/img/structure/B15290466.png)
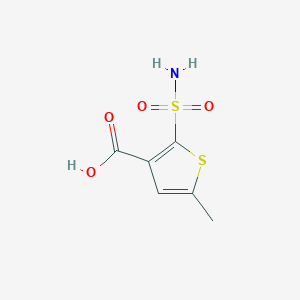
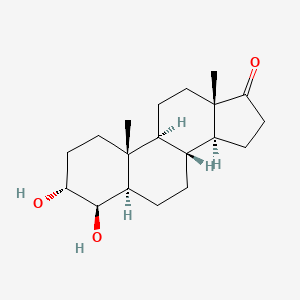
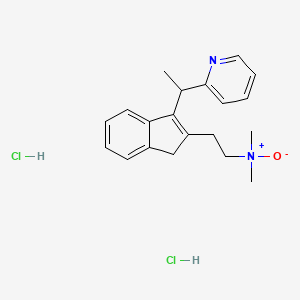


![4-[Acetyl(methyl)amino]-5-chloro-2-methoxybenzoic acid](/img/structure/B15290503.png)
